molecular formula C17H27N3O2 B2621680 6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200611-62-5

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2621680
CAS No.: 2200611-62-5
M. Wt: 305.422
InChI Key: IEEVSQQWYLKAHE-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a high-purity chemical reagent intended for research and development applications in laboratory settings. This complex small molecule features a pyridazinone core linked to an azetidine ring, a structure of significant interest in medicinal chemistry for its potential as a scaffold in protein-protein interaction inhibitors . Its molecular framework, which incorporates both hydrogen bond donors and acceptors, suggests potential for modulating biological targets such as enzymes or receptors, making it a valuable compound for constructing screening libraries and lead optimization programs in drug discovery . Researchers can utilize this compound in hit-finding studies, probing novel biological pathways, or as a building block for the synthesis of more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans. Note: The specific mechanism of action, primary research applications, and molecular targets for this compound are not currently detailed in the available public sources and should be characterized by the researching scientist.

Properties

IUPAC Name

6-tert-butyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)15-7-8-16(22)20(18-15)11-12-9-19(10-12)13-5-4-6-14(13)21/h7-8,12-14,21H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVSQQWYLKAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C16H24N4O2C_{16}H_{24}N_4O_2, with a molecular weight of approximately 304.39 g/mol. It features a dihydropyridazinone core, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.

Biological Activity

1. Antitumor Activity
Research indicates that derivatives of dihydropyridazinones exhibit significant antitumor properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit tumor growth in xenograft models. A notable study reported that a related compound inhibited tumor growth by up to 61% at specific dosages without overt toxicity .

2. Cholinesterase Inhibition
The compound may also exhibit cholinesterase inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in cognitive enhancement .

3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Similar dihydropyridazinone derivatives have been tested for their ability to scavenge free radicals and reduce oxidative stress, indicating potential benefits in preventing oxidative damage in biological systems .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : By binding to the active sites of enzymes such as AChE and BChE.
  • Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and apoptosis.
  • Antioxidant Defense Mechanisms : Enhancing the body's ability to combat oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
TZT-1027 AnaloguesAntitumorInhibited tumor growth by 61% at 2 mg/kg/day
Dihydropyridazinone DerivativesCholinesterase InhibitionIC50 values for AChE = 1.90 µM; BChE = 0.084 µM
Various DihydropyridazinonesAntioxidant ActivitySignificant reduction in oxidative stress markers

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one C₁₈H₂₉N₃O₂ 327.45 g/mol - 6-tert-butyl
- 2-(hydroxycyclopentyl-azetidinyl)methyl
Enhanced solubility via hydroxyl group; potential for intermolecular H-bonding N/A
6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one C₁₇H₁₆N₆O 320.35 g/mol - 6-pyridin-4-yl
- 2-(pyrimidinyl-azetidinyl)methyl
Likely reduced solubility due to aromatic substituents; possible kinase inhibition activity
6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one C₁₅H₂₃N₃O₂ 277.36 g/mol - 6-methyl
- 2-(oxanyl-azetidinyl)methyl
Improved lipophilicity from oxane group; potential CNS penetration
6-(tert-Butyl)pyridazin-3(2H)-one C₈H₁₂N₂O 152.20 g/mol - 6-tert-butyl Simplified scaffold; limited functionality but high stability
Key Observations:

Hydrogen Bonding: The hydroxyl group in the target compound distinguishes it from analogs lacking polar substituents (e.g., 6-tert-butylpyridazinone). This group may enhance solubility and crystallinity by forming hydrogen bonds, a critical factor in drug design .

Azetidine Modifications : The azetidine ring in the target compound is substituted with a hydroxycyclopentyl group, contrasting with pyrimidinyl (in ) or oxanyl (in ) substituents. These variations influence electronic properties and steric bulk, affecting receptor binding or metabolic stability.

Molecular Weight: The target compound (327.45 g/mol) is heavier than simpler analogs like 6-tert-butylpyridazinone (152.20 g/mol), which may impact bioavailability.

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer clues:

  • Pyrimidinyl-substituted azetidine (): Similar compounds are often explored as kinase inhibitors due to pyrimidine's affinity for ATP-binding pockets.

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